molecular formula C24H18BrNO6 B11951894 Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-45-9

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B11951894
CAS No.: 853334-45-9
M. Wt: 496.3 g/mol
InChI Key: YROZYVQVSCGQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-a]quinoline core substituted with a 3-bromobenzoyl group at position 1, a methoxy group at position 7, and two methyl ester groups at positions 2 and 2. These compounds are synthesized via 1,3-dipolar cycloaddition reactions involving quinolinium N-ylides and acetylenic dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) .

Properties

CAS No.

853334-45-9

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3

InChI Key

YROZYVQVSCGQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

Preparation Methods

Formation of Quinolinium Bromide Intermediate

The first step involves quaternizing 6-methoxyquinoline with 3-bromophenacyl bromide to generate the quinolinium bromide salt.

Reaction Conditions

  • Reactants : 6-Methoxyquinoline (1.0 equiv), 3-bromophenacyl bromide (1.2 equiv)

  • Solvent : Anhydrous propylene oxide (40 mL per 5 mmol of quinoline)

  • Temperature : Room temperature (20–25°C)

  • Time : 12–24 hours

The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the electrophilic α-carbon of 3-bromophenacyl bromide, yielding the quinolinium bromide intermediate. Propylene oxide acts as both solvent and acid scavenger, neutralizing HBr by-product.

Characterization of Intermediate

  • Melting Point : 180–182°C (decomposition observed above 185°C)

  • 1H NMR (CDCl3) : δ 8.30 (d, J = 9.3 Hz, H-4), 7.97–8.01 (m, H-9, H-2’, H-6’), 7.59 (s, H-2), 7.15–7.18 (m, H-6, H-8).

1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

The quinolinium bromide undergoes 1,3-dipolar cycloaddition with DMAD to form the pyrroloquinoline skeleton.

Reaction Conditions

  • Reactants : Quinolinium bromide (1.0 equiv), DMAD (1.5 equiv)

  • Solvent : Propylene oxide (40 mL per 5 mmol of quinolinium salt)

  • Temperature : Room temperature

  • Time : 40–48 hours

Workup Procedure

  • Partial solvent evaporation under reduced pressure.

  • Addition of methanol (10 mL) to precipitate the product.

  • Filtration and recrystallization from chloroform-methanol (1:1).

Yield : 50–55% (typical for DMAD-based cycloadditions).

Reaction Mechanism and Stereochemical Considerations

The mechanism proceeds through three stages:

  • Generation of N-Ylide : Deprotonation of the quinolinium bromide by propylene oxide forms a reactive N-ylide.

  • Cycloaddition : The ylide reacts with DMAD in a [3+2] cycloaddition, forming the pyrrolidine ring fused to the quinoline core.

  • Aromatization : Elimination of hydrogen bromide yields the aromatic pyrrolo[1,2-a]quinoline system.

Stereochemical Outcomes
X-ray crystallography of analogous compounds confirms the cis orientation of the ester groups at C-2 and C-3, dictated by the suprafacial interaction of the ylide and DMAD.

Optimization of Reaction Conditions

Solvent Effects

Propylene oxide outperforms alternatives (e.g., DMF, THF) due to its dual role as solvent and base. Polar aprotic solvents diminish yields by stabilizing ionic intermediates and inhibiting cycloaddition.

Stoichiometry and Equivalents

Excess DMAD (1.5 equiv) ensures complete consumption of the quinolinium salt. Lower equivalents lead to unreacted starting material and reduced yields.

Temperature and Time

Prolonged reaction times (>40 hours) at room temperature maximize yields. Elevated temperatures (e.g., 50°C) accelerate side reactions, including decomposition of the N-ylide.

Characterization and Analytical Data

Spectroscopic Characterization

1H NMR (300 MHz, CDCl3)

  • δ 3.90 (s, 3H, 7-OCH3), 3.85 (s, 6H, COOCH3), 7.15–7.18 (m, H-6, H-8), 7.59 (s, H-2), 7.97–8.01 (m, H-9, H-2’, H-6’).

13C NMR (75 MHz, CDCl3)

  • δ 55.6 (7-OCH3), 52.1 (COOCH3), 121.6 (C-9), 128.5 (C-5), 156.8 (C-7), 164.2 (C=O ester), 183.6 (C=O benzoyl).

IR (KBr)

  • 1713 cm⁻¹ (ester C=O), 1630 cm⁻¹ (amide C=O), 1224 cm⁻¹ (C-O ester).

Mass Spectrometry

  • ESI-MS : m/z 496.3 [M+H]⁺ (calculated for C24H18BrNO6: 496.3).

Comparative Analysis with Related Synthetic Approaches

One-Pot vs. Stepwise Synthesis

ParameterOne-Pot MethodStepwise Method
Yield40–45%50–55%
Reaction Time24–30 hours40–48 hours
RegioselectivityModerateHigh
Purification ComplexityHighModerate

The stepwise method is preferred for this compound due to superior regiocontrol.

Alternative Dipolarophiles

Ethyl propiolate and 3-butyn-2-one yield ethyl ester and acetyl derivatives, respectively. DMAD remains optimal for introducing dimethyl ester groups.

Challenges and Limitations

  • Low Solubility : The quinolinium bromide intermediate exhibits poor solubility in non-polar solvents, necessitating propylene oxide.

  • Side Reactions : Competing Michael additions occur if DMAD is added prematurely before complete ylide formation .

Chemical Reactions Analysis

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Scientific Research Applications

Antitubercular Activity

One of the most significant applications of Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is its potential as an antitubercular agent. Tuberculosis remains a major global health challenge, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. Research has indicated that derivatives of pyrrolo[1,2-a]quinoline can be effective against these resistant strains.

Case Study: Efficacy Against Multidrug-Resistant Tuberculosis

In a study focused on the synthesis and evaluation of various pyrrolo[1,2-a]quinoline derivatives, it was found that compounds similar to this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis . The results highlighted the compound's potential as a new therapeutic strategy to combat tuberculosis.

Data Table: Mechanistic Insights

MechanismDescription
Inhibition of DNA SynthesisCompounds disrupt DNA replication in Mycobacterium tuberculosis.
Disruption of Cell Wall SynthesisThe compound may inhibit enzymes involved in cell wall biosynthesis.
Modulation of Metabolic PathwaysAlters metabolic processes crucial for bacterial survival.

Case Study: Neuroprotective Properties

A study exploring quinoline derivatives indicated their potential as acetylcholinesterase inhibitors, which could lead to improved cognitive function in Alzheimer's patients . Although direct evidence for this compound is still needed, its structural similarities suggest it may offer similar benefits.

Synthesis and Pharmacological Properties

The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . The pharmacological properties have been evaluated using standard assays to determine efficacy against target pathogens.

Data Table: Synthesis Methods Overview

MethodAdvantagesDisadvantages
Microwave-Assisted SynthesisHigh yield and efficiencyRequires specialized equipment
Conventional HeatingSimplicity and accessibilityLonger reaction times

Mechanism of Action

The mechanism of action of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce oxidative stress in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with its closest analogs in terms of substituent effects, spectral properties, and bioactivity.

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Substituent on the benzoyl group: Position (3- vs. 4-) and type (Br, Cl, CN, NO₂).
  • Ester groups : Methyl vs. ethyl esters.
  • Additional substituents: Methoxy vs. methyl groups on the quinoline core.
Table 1: Structural and Analytical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Spectral Data (NMR, IR) Reference
Dimethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4-Cl (C₆H₄) C₂₄H₁₈ClNO₆ 451.86 g/mol δ 7.90 (d, H-2’,6’), 163.5–165.1 ppm (C=O)
Dimethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate 4-CN (C₆H₄), 5-CH₃ C₂₄H₁₉N₃O₅ 429.43 g/mol LC-MS: m/z 402.2 (M+H)⁺
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 4-Br (C₆H₄), 7-CH₃ C₂₃H₁₈BrNO₃ 436.30 g/mol
Target Compound: 3-Bromobenzoyl derivative 3-Br (C₆H₄) C₂₄H₁₈BrNO₆ 496.31 g/mol* Inferred: Similar δ 7.5–8.2 (aromatic H)

*Calculated based on molecular formula.

Key Observations :

  • Ester Groups : Methyl esters (as in the target compound) generally enhance solubility compared to ethyl esters (e.g., ) .
  • Spectral Data : Analogs like the 4-chloro derivative () show characteristic carbonyl IR peaks at 1736 cm⁻¹ (ester C=O) and 1696 cm⁻¹ (benzoyl C=O), which are expected to persist in the 3-bromo derivative .
Antimycobacterial Properties

Dimethyl 2,3-dicarboxylate derivatives (e.g., 4g in ) exhibit moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5–25 µg/mL) . The 4-cyano analog (4g) showed cytotoxicity (IC₅₀: 19.5 µM against HepG2 cells), suggesting that electron-withdrawing groups (e.g., CN, Br) may enhance bioactivity but also toxicity .

Biological Activity

Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C24_{24}H18_{18}BrN\O4_{4}
  • Molecular Weight : 496.318 g/mol

The structure consists of a pyrroloquinoline backbone with bromobenzoyl and methoxy substituents, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various fungal pathogens such as Candida albicans.

Minimum Inhibitory Concentration (MIC) Studies

A study investigating the MIC against C. albicans revealed the following results:

SampleMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

The compounds BQ-06, BQ-07, and BQ-08 exhibited the highest potency with MICs of 0.4 µg/mL, suggesting that modifications in the molecular structure can enhance antifungal activity significantly .

Anti-inflammatory and Anticancer Potential

In addition to its antifungal properties, pyrroloquinoline derivatives have been investigated for their anti-inflammatory and anticancer activities. Research indicates that these compounds can inhibit the proliferation of cancer cells and modulate inflammatory pathways.

Case Studies

  • Anti-inflammatory Activity : A derivative of this compound was shown to reduce pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
  • Anticancer Activity : In studies involving various cancer cell lines, derivatives demonstrated cytotoxic effects at low concentrations, suggesting their potential as chemotherapeutic agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival.

Q & A

Basic Question: What synthetic methodologies are employed to prepare pyrrolo[1,2-a]quinoline derivatives like this compound?

Answer:
The synthesis typically involves multi-step reactions starting with quinolone derivatives and functionalized benzoyl halides. For example, analogous compounds (e.g., 3-acetyl-1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline) are synthesized via nucleophilic substitution or cycloaddition reactions. Key steps include:

  • Reaction setup : Heating 6-methoxyquinoline with substituted 2-bromoacetophenone derivatives in methanol under reflux (6 hours) .
  • Workup : Cooling, filtration, and recrystallization using methanol-CHCl₃ mixtures to yield crystalline products (51–55% yields) .
  • Functionalization : Subsequent esterification or benzoylation steps introduce carboxylate or bromobenzoyl groups.

Methodological Note : Optimize solvent polarity (e.g., methanol for solubility) and stoichiometric ratios to enhance yields. Use TLC or HPLC to monitor intermediate formation.

Basic Question: How is structural confirmation achieved for such complex heterocycles?

Answer:
A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy :
    • ¹H-NMR : Identifies methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.5 ppm).
    • ¹³C-NMR : Confirms carbonyl (δ ~165–185 ppm) and ester groups (δ ~50–60 ppm for methyl esters) .
  • FT-IR : Detects C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Methodological Note : Cross-validate spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in overlapping signals.

Advanced Question: How can computational methods optimize the synthesis of bromobenzoyl-substituted pyrroloquinolines?

Answer:
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) are pivotal:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .
  • Condition Screening : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions .
  • Feedback Loops : Experimental results (e.g., low yields due to steric hindrance) refine computational models, improving reaction design accuracy .

Case Study : For bromobenzoyl derivatives, compute steric/electronic effects of the 3-bromo group on cyclization efficiency. Adjust substituent positions to minimize steric clashes during benzoylation.

Advanced Question: How do researchers address contradictions between predicted and observed spectral data?

Answer:
Discrepancies (e.g., unexpected downfield shifts in ¹³C-NMR) require systematic validation:

Replicate Experiments : Confirm reproducibility under identical conditions.

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming regioselectivity of benzoylation) .

Example : A mismatch in predicted vs. observed carbonyl signals may indicate unexpected tautomerization or solvent interactions. Test deuterated solvents or variable-temperature NMR to probe dynamics.

Advanced Question: What mechanistic insights explain the reactivity of the 3-bromobenzoyl group in this scaffold?

Answer:
The 3-bromo substituent influences both electronic and steric properties:

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity at the benzoyl carbonyl, facilitating nucleophilic attack during cyclization .
  • Steric Effects : The meta-bromo position minimizes steric hindrance during pyrroloquinoline ring closure compared to ortho-substituted analogs.
  • Competitive Pathways : Computational studies reveal competing pathways (e.g., [1,3]- vs. [1,5]-acyl shifts), which are temperature-dependent .

Experimental Design : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) or kinetic studies to trace acyl migration pathways.

Advanced Question: How do researchers design experiments to study substituent effects on bioactivity?

Answer:
A systematic SAR (structure-activity relationship) approach is employed:

Analog Synthesis : Prepare derivatives with varying substituents (e.g., 4-fluoro, 4-chloro benzoyl groups) .

Bioassay Design : Test analogs against target enzymes/cell lines, using standardized protocols (e.g., IC₅₀ determination).

Data Correlation : Map substituent electronic parameters (Hammett σ) or steric bulk (Taft Eₛ) to activity trends.

Example : Compare the 3-bromo derivative’s activity against 4-fluoro analogs to assess halogen positioning effects.

Basic Question: What purification strategies are effective for isolating this compound?

Answer:
Recrystallization and chromatography are standard:

  • Recrystallization : Use methanol-CHCl₃ (1:1) to isolate high-purity crystals (melting point: 209–248°C) .
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar intermediates.

Methodological Note : Pre-purify intermediates (e.g., bromides) before cyclization to reduce byproduct formation .

Advanced Question: How can reaction scalability be balanced with yield optimization?

Answer:
Apply process intensification strategies:

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 6 hours under reflux) while maintaining yields .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., benzoylation).
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, catalyst loading) for robust scale-up .

Case Study : Pilot-scale synthesis of 100 g batches requires optimizing solvent recovery and minimizing Br₂ byproduct formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.